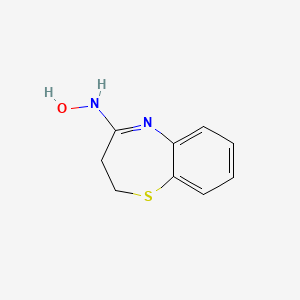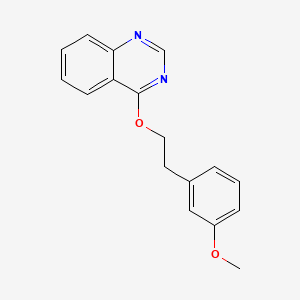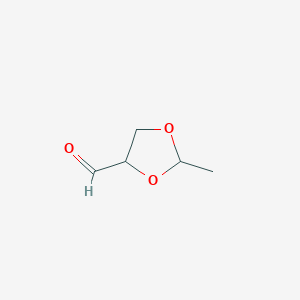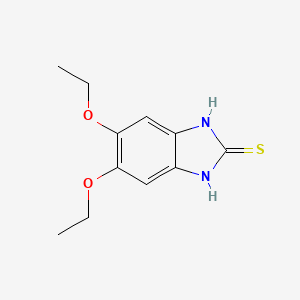
5,6-Diethoxybenzimidazoline-2-thione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5,6-Diethoxybenzimidazoline-2-thione: is a heterocyclic compound that belongs to the benzimidazole family. Benzimidazole derivatives are known for their diverse biological activities and have been extensively studied for their potential applications in various fields such as medicine, agriculture, and materials science. The unique structure of this compound, which includes a benzimidazole ring fused with a thione group, makes it an interesting subject for chemical and pharmacological research.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5,6-Diethoxybenzimidazoline-2-thione typically involves the reaction of o-phenylenediamine with carbon disulfide in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the benzimidazole ring. The reaction conditions often require refluxing the mixture for several hours to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
化学反応の分析
Types of Reactions: 5,6-Diethoxybenzimidazoline-2-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol group.
Substitution: The benzimidazole ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are employed under various conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted benzimidazole derivatives.
科学的研究の応用
Chemistry: 5,6-Diethoxybenzimidazoline-2-thione is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.
Biology: The compound exhibits antimicrobial and antifungal properties, making it a potential candidate for the development of new antibiotics and antifungal agents.
Medicine: Research has shown that benzimidazole derivatives, including this compound, possess anticancer, antiviral, and anti-inflammatory activities. These properties are being explored for the development of new therapeutic agents.
Industry: In the industrial sector, this compound is used as a corrosion inhibitor and as an additive in lubricants and polymers to enhance their performance and durability.
作用機序
The mechanism of action of 5,6-Diethoxybenzimidazoline-2-thione involves its interaction with various molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites. This inhibition can disrupt essential biochemical pathways, leading to the desired therapeutic effects. For example, its antimicrobial activity is attributed to its ability to interfere with the synthesis of bacterial cell walls, thereby inhibiting bacterial growth.
類似化合物との比較
5,6-Dimethylbenzimidazole: A derivative with methyl groups instead of ethoxy groups.
Benzimidazole-2-thione: The parent compound without the ethoxy substituents.
5,6-Dichlorobenzimidazole: A derivative with chlorine substituents.
Uniqueness: 5,6-Diethoxybenzimidazoline-2-thione is unique due to its ethoxy substituents, which can influence its chemical reactivity and biological activity. The presence of these groups can enhance the compound’s solubility and bioavailability, making it a more effective candidate for various applications compared to its unsubstituted or differently substituted counterparts.
特性
CAS番号 |
112903-53-4 |
|---|---|
分子式 |
C11H14N2O2S |
分子量 |
238.31 g/mol |
IUPAC名 |
5,6-diethoxy-1,3-dihydrobenzimidazole-2-thione |
InChI |
InChI=1S/C11H14N2O2S/c1-3-14-9-5-7-8(13-11(16)12-7)6-10(9)15-4-2/h5-6H,3-4H2,1-2H3,(H2,12,13,16) |
InChIキー |
JAWKIZNLFRROPZ-UHFFFAOYSA-N |
正規SMILES |
CCOC1=C(C=C2C(=C1)NC(=S)N2)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2-Aminophenyl)([1,1'-biphenyl]-3-yl)methanone](/img/structure/B14297816.png)
![9-[2-(2,4-Dinitrophenyl)hydrazinylidene]-5,5-dimethyl-4-oxodecanenitrile](/img/structure/B14297819.png)
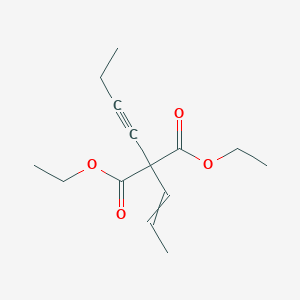
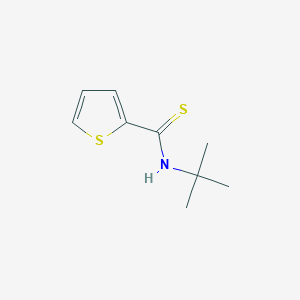
![2-[2,2-Di(benzenesulfonyl)ethyl]oxirane](/img/structure/B14297829.png)
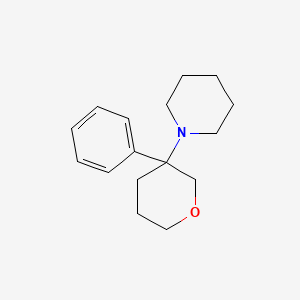
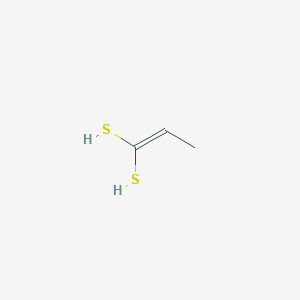
![3,3',3''-{[(8-Sulfanyloctyl)silanetriyl]tris(oxy)}tripropanenitrile](/img/structure/B14297837.png)

![Tert-butyl 2-acetyl-9-azabicyclo[4.2.1]nonane-9-carboxylate](/img/structure/B14297845.png)
